molecular formula C19H19N3O B287613 N-(2,4-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B287613
M. Wt: 305.4 g/mol
InChI Key: KUVPDRQLPYBWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, commonly known as DMPA, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DMPA belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the target organism. In cancer cells, DMPA has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungi and bacteria, DMPA has been found to inhibit the activity of chitin synthase, an enzyme that is essential for cell wall synthesis.
Biochemical and Physiological Effects
DMPA has been found to exhibit a range of biochemical and physiological effects. In cancer cells, DMPA has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In fungi and bacteria, DMPA has been found to inhibit cell wall synthesis, leading to cell death. In plants, DMPA has been found to regulate plant growth and development by altering the levels of plant hormones.

Advantages and Limitations for Lab Experiments

DMPA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under a range of conditions and can be stored for long periods without degradation. However, DMPA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It is also expensive to produce, which limits its availability for use in large-scale experiments.

Future Directions

There are several future directions for research on DMPA. One area of interest is the development of new DMPA derivatives with enhanced properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential applications of DMPA in nanotechnology, where it could be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DMPA and its potential applications in various fields.

Synthesis Methods

The synthesis of DMPA involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting product with benzaldehyde. The final step involves the reaction of the intermediate product with 4-chloro-3-nitrobenzoic acid to yield DMPA. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

DMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, DMPA has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, DMPA has been used as a plant growth regulator and insecticide. In materials science, DMPA has been used as a building block for the synthesis of new materials with unique properties.

properties

Product Name

N-(2,4-dimethylphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C19H19N3O/c1-13-9-10-18(14(2)11-13)21-19(23)17-12-20-22(15(17)3)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,23)

InChI Key

KUVPDRQLPYBWHJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C

solubility

41.9 [ug/mL]

Origin of Product

United States

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